![molecular formula C9H10Cl3NO B13583416 6,8-Dichloro-chroman-4-ylamine hydrochloride](/img/structure/B13583416.png)
6,8-Dichloro-chroman-4-ylamine hydrochloride
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Overview
Description
6,8-Dichloro-chroman-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H10Cl3NO. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of two chlorine atoms at the 6th and 8th positions, and an amine group at the 4th position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-chroman-4-ylamine hydrochloride typically involves the chlorination of chroman derivatives followed by amination. One common method involves the reaction of 6,8-dichlorochroman with ammonia or an amine under controlled conditions to introduce the amine group at the 4th position. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-chroman-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce a variety of substituted chroman compounds .
Scientific Research Applications
6,8-Dichloro-chroman-4-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-chroman-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoro-chroman-4-ylamine hydrochloride: Similar in structure but with fluorine atoms instead of chlorine.
6,8-Dibromo-chroman-4-ylamine hydrochloride: Contains bromine atoms instead of chlorine.
6,8-Diiodo-chroman-4-ylamine hydrochloride: Contains iodine atoms instead of chlorine
Uniqueness
6,8-Dichloro-chroman-4-ylamine hydrochloride is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and specific biological activities. This makes it a valuable compound for various research applications .
Biological Activity
6,8-Dichloro-chroman-4-ylamine hydrochloride is a chemical compound notable for its unique structure and significant biological activity. Characterized by its molecular formula C9H10Cl3NO and a molecular weight of approximately 254.54 g/mol, it features a chroman backbone with two chlorine substituents at the 6th and 8th positions, and an amine group at the 4th position. This configuration contributes to its diverse pharmacological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves chlorination followed by amination. The general synthetic route can be summarized as follows:
- Chlorination of Chroman Derivatives : This involves the introduction of chlorine atoms at the specified positions.
- Amination : The chlorinated compound is then reacted with ammonia or an amine under controlled conditions to introduce the amine group.
This multi-step synthesis allows for modifications that can enhance the compound’s properties for specific applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to enzyme inhibition and receptor modulation.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may influence receptor functions, leading to changes in cellular signaling pathways which are crucial in disease processes.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Chloro-chroman-4-ylamine | C9H10ClNO | Single chlorine substitution; different activity profile. |
6,8-Difluoro-chroman-4-ylamine | C9H10F2ClNO | Fluorine substitutions may alter electronic properties. |
(S)-6,8-Dichloro-chroman-4-ylamine | C9H9Cl2NO | Stereochemistry may influence biological interactions. |
The unique combination of chlorine substitutions in this compound imparts distinct biological activities that may differ significantly from structurally similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated a notable reduction in bacterial viability, indicating potential use as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in significant apoptosis rates compared to control groups. The findings suggest its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C9H10Cl3NO |
---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H |
InChI Key |
DMUPRINIJPDGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)Cl.Cl |
Origin of Product |
United States |
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